16-(2,2-dimethylpropanoyl)-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
Overview
Description
10-(2,2-Dimethylpropanoyl)-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione is a complex organic compound belonging to the class of pyrroloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]quinoline derivatives, including 10-(2,2-dimethylpropanoyl)-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione, typically involves multi-step reactions. One common method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions, followed by further functionalization . The reaction conditions often include the use of strong acids like sulfuric acid and oxidizing agents to facilitate the cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
10-(2,2-Dimethylpropanoyl)-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction produces dihydroquinoline derivatives .
Scientific Research Applications
10-(2,2-Dimethylpropanoyl)-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(2,2-dimethylpropanoyl)-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist to histamine and platelet-activating factor, inhibiting their effects and thereby reducing inflammation and bronchoconstriction . The compound also inhibits 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives such as:
- 4-n-butyl-5,6-dihydro-8-hydroxy-2-methyl-1-[2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl]-4H-pyrrolo[3,2,1-ij]quinoline
- 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines
Uniqueness
What sets 10-(2,2-dimethylpropanoyl)-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to act as a multi-target inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
16-(2,2-dimethylpropanoyl)-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-20(2,3)17(23)16-15-14(18(24)21(4)19(15)25)13-10-9-11-7-5-6-8-12(11)22(13)16/h5-10,13-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSNWXSYGRVRJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1C2C(C3N1C4=CC=CC=C4C=C3)C(=O)N(C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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